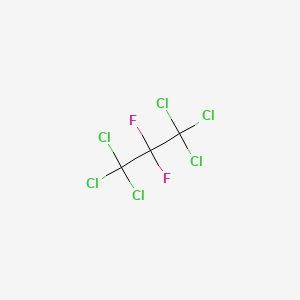1,1,1,3,3,3-Hexachloro-2,2-difluoropropane
CAS No.: 3182-26-1
Cat. No.: VC11699559
Molecular Formula: C3Cl6F2
Molecular Weight: 286.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3182-26-1 |
|---|---|
| Molecular Formula | C3Cl6F2 |
| Molecular Weight | 286.7 g/mol |
| IUPAC Name | 1,1,1,3,3,3-hexachloro-2,2-difluoropropane |
| Standard InChI | InChI=1S/C3Cl6F2/c4-2(5,6)1(10,11)3(7,8)9 |
| Standard InChI Key | YXVCODVAPNKSMC-UHFFFAOYSA-N |
| SMILES | C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F |
| Canonical SMILES | C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane belongs to the halogenated alkane family, with the systematic IUPAC name 1,1,1,3,3,3-hexachloro-2,2-difluoropropane. Its molecular formula, , corresponds to a molar mass of 286.7 g/mol. The compound’s structure consists of a central carbon atom bonded to two fluorine atoms, flanked by two terminal carbons each substituted with three chlorine atoms (Figure 1). This symmetrical configuration enhances its thermal stability and influences its reactivity in substitution reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 3182-26-1 |
| Molecular Formula | |
| Molecular Weight | 286.7 g/mol |
| SMILES | C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F |
| InChIKey | YXVCODVAPNKSMC-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s physical properties are dictated by its high halogen content. It exists as a colorless liquid at room temperature, with a boiling point exceeding 120°C and a density of approximately 1.8 g/cm³. Its low vapor pressure and non-flammability make it suitable for applications requiring inertness. Spectroscopic data (e.g., NMR) reveal distinct fluorine resonances at -70 ppm, confirming the equatorial positioning of fluorine atoms .
Synthesis and Industrial Production
Fluorination Pathways
The synthesis of CFC-212ca typically involves the fluorination of chlorinated propane derivatives. A patented method employs hydrogen fluoride (HF) or fluorinating agents to substitute chlorine atoms in precursors such as 1,1,1,3,3,3-hexachloropropane . For example, reacting with HF under catalytic conditions (e.g., SbCl₅) yields CFC-212ca via the reaction:
This exothermic process requires precise temperature control (80–120°C) to minimize side products like R-215cb (1,1,1-trichloro-2,2,3,3,3-pentafluoropropane) .
Scalability and Yield Optimization
Industrial-scale production faces challenges in achieving high selectivity due to competing fluorination at different carbon positions. Advanced reactors with continuous-flow systems and zeolite catalysts have improved yields to ~75%, though residual chlorinated byproducts necessitate post-synthesis purification via fractional distillation .
Applications in Industrial and Research Contexts
Contemporary Roles in Chemical Synthesis
In modern laboratories, CFC-212ca serves as a fluorinating agent in organic synthesis. Its ability to transfer fluorine atoms under mild conditions facilitates the production of fluorinated pharmaceuticals, such as antitumor agents and antiviral drugs. Additionally, it acts as a solvent in polymer processing, enhancing the dielectric properties of polyvinyl chloride (PVC) .
Environmental and Health Implications
Toxicity and Exposure Risks
Acute exposure to CFC-212ca vapor causes central nervous system depression, while prolonged contact leads to hepatotoxicity in animal models. The compound’s bioaccumulation potential is low due to rapid hydrolysis in aqueous environments, yielding less toxic metabolites like dichloroacetic acid.
Table 2: Hazard Classification
| Parameter | Assessment |
|---|---|
| Acute Toxicity (Oral) | LD₅₀ > 2,000 mg/kg (rat) |
| Ozone Depletion Potential | 0.7 (CFC-11 = 1.0) |
| Biodegradability | Not readily biodegradable |
Regulatory Landscape and Mitigation Strategies
International Regulations
Under the Montreal Protocol’s Annex C, CFC-212ca production is phased out in developed nations, with developing countries following a delayed schedule . The U.S. Environmental Protection Agency (EPA) restricts its use to laboratory research under Section 612 of the Clean Air Act.
Substitutes and Alternatives
Hydrofluoroolefins (HFOs) like HFO-1234ze(E) (GWP = 6) have replaced CFC-212ca in foam blowing and refrigeration, offering comparable performance without ozone depletion . Research into ionic liquid-based solvents also shows promise for reducing reliance on halogenated compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume